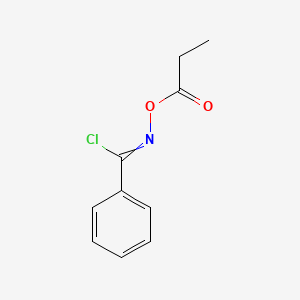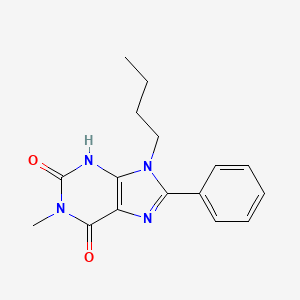
1-tert-Butoxy-4-(chlorosulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butoxy-4-(chlorosulfanyl)benzene is an organic compound characterized by a benzene ring substituted with a tert-butoxy group and a chlorosulfanyl group
Métodos De Preparación
The synthesis of 1-tert-Butoxy-4-(chlorosulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative, such as 1-tert-butoxybenzene.
Chlorosulfanyl Substitution: The tert-butoxybenzene undergoes a substitution reaction with a chlorosulfanyl reagent under controlled conditions to introduce the chlorosulfanyl group.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-tert-Butoxy-4-(chlorosulfanyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The chlorosulfanyl group can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product.
Aplicaciones Científicas De Investigación
1-tert-Butoxy-4-(chlorosulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their potential biological activities.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-tert-Butoxy-4-(chlorosulfanyl)benzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the tert-butoxy group can activate the benzene ring towards electrophilic attack, while the chlorosulfanyl group can influence the reactivity through inductive and resonance effects.
Comparación Con Compuestos Similares
1-tert-Butoxy-4-(chlorosulfanyl)benzene can be compared with other benzene derivatives such as:
1-tert-Butoxy-4-chlorobenzene: Similar structure but lacks the sulfanyl group.
1-Chloro-4-tert-butoxybenzene: Similar structure but with different substituent positions.
tert-Butyl 4-Chlorophenyl Ether: Another related compound with different functional groups.
Propiedades
Número CAS |
60852-05-3 |
|---|---|
Fórmula molecular |
C10H13ClOS |
Peso molecular |
216.73 g/mol |
Nombre IUPAC |
[4-[(2-methylpropan-2-yl)oxy]phenyl] thiohypochlorite |
InChI |
InChI=1S/C10H13ClOS/c1-10(2,3)12-8-4-6-9(13-11)7-5-8/h4-7H,1-3H3 |
Clave InChI |
KEVGOYKOTQKEKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)SCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine](/img/structure/B14600452.png)



![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)

![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)


![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)
![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)


